1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chlorophenylmethyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.
Synthesis of the pyrazolyl-furan intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a furan derivative under specific conditions to form the pyrazolyl-furan intermediate.
Coupling reaction: The final step involves the coupling of the chlorophenylmethyl intermediate with the pyrazolyl-furan intermediate in the presence of a suitable coupling agent to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different overall structure.
Allopurinol Related Compounds: Compounds with similar pyrazole structures.
Steviol Glycosides: Compounds with similar furan ring structures.
Uniqueness: 1-[(4-chlorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea is unique due to its combination of chlorophenyl, pyrazolyl, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-22-15(8-9-21-22)16-7-6-14(24-16)11-20-17(23)19-10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZCMZQDNOPRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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